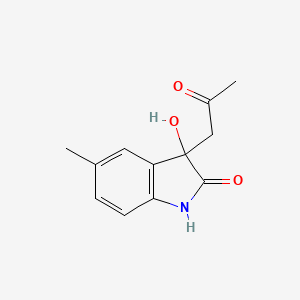

3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one

Description

Properties

IUPAC Name |

3-hydroxy-5-methyl-3-(2-oxopropyl)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-3-4-10-9(5-7)12(16,6-8(2)14)11(15)13-10/h3-5,16H,6H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCSGOWYAJZZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the indole core, followed by functional group modifications to introduce the hydroxy, methyl, and oxo-propyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The methyl and oxo-propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 219.24 g/mol. It features a hydroxyl group, a methyl group, and a ketone moiety, which contribute to its reactivity and biological activity.

Medicinal Chemistry

Anticancer Activity:

Recent studies have indicated that derivatives of indole, including 3-hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one, exhibit significant anticancer properties. For instance, research has shown that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines such as A549 (lung cancer) and P388 (leukemia) .

Mechanism of Action:

The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death .

Case Study:

In a study focusing on derivatives of indole, it was found that certain modifications to the 3-hydroxy position resulted in improved potency against cancer cell lines. The structure-activity relationship (SAR) analysis suggested that specific substitutions could enhance efficacy .

Organic Synthesis

Synthesis of Complex Molecules:

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including cyclization reactions and functional group modifications .

Applications in Natural Product Synthesis:

Indole derivatives are frequently utilized in the synthesis of natural products due to their structural similarity to many alkaloids. The ability to modify the indole framework makes it an attractive target for synthetic chemists .

Antimicrobial Properties:

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. This property is particularly relevant in developing new antibiotics amid rising resistance to existing drugs .

Neutrophil Modulation:

Some studies have explored the compound's ability to modulate neutrophil function, which can be crucial in inflammatory responses. Compounds with similar structures have been shown to inhibit neutrophil activation and migration, suggesting potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound lacks bulky aromatic groups (e.g., phenoxypropyl in or benzodioxole in ), which may enhance its solubility compared to analogs like CAS 411.86 .

Chloro vs. Methyl : The 5-chloro substituent in could increase electronegativity and binding affinity to hydrophobic enzyme pockets compared to the 5-methyl group in the target compound.

Cyclic vs.

Target Compound:

Target Compound:

No direct biological data is provided, but structural analogs like SU5416 (a 1,3-dihydro-indol-2-one derivative) exhibit antiangiogenic activity by inhibiting VEGF receptors . The 2-oxopropyl group may mimic similar pharmacophores.

Comparative Activities:

CAS 411.86 : The chloro and phenoxy groups may enhance cytotoxicity, as seen in halogenated indole derivatives targeting DNA topoisomerases.

CAS 273.33 : The cyclohexyl ketone could improve blood-brain barrier penetration, making it relevant for CNS-targeted therapies.

Physicochemical Properties

Biological Activity

3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one is an organic compound notable for its indole core structure, which is associated with various biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The molecular formula of this compound is C12H13NO3, with a molecular weight of approximately 219.24 g/mol. The compound features a hydroxy group, a methyl group, and a 2-oxo-propyl substituent on the indole structure, which contribute to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 3-hydroxy-5-methyl-3-(2-oxopropyl)-1H-indol-2-one |

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| CAS Number | 76325-70-7 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- MCF7 (Breast Cancer) : IC50 values indicate potent cytotoxicity.

- HepG2 (Liver Cancer) : Significant growth inhibition observed.

For example, a study found that derivatives of the indole scaffold exhibited IC50 values as low as 4.2 µM against A375 melanoma cells, suggesting that modifications to the indole structure can enhance anticancer efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : Potential binding to receptors that regulate apoptosis and cell cycle progression.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Study on MCF7 Cell Lines : This study reported an IC50 value of approximately 10 µM for the compound, indicating substantial cytotoxicity compared to standard chemotherapeutics .

- Antimicrobial Efficacy : A comparative analysis demonstrated that derivatives of this compound exhibited enhanced activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Hydroxy-5-methyl-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reaction tuning. For example, cyclization steps often require ethanol as a solvent under reflux conditions (60–80°C) to enhance ring closure efficiency. Catalysts like triethylamine or DMAP can accelerate intermediate formation, while temperature gradients (e.g., 0°C to room temperature) minimize side reactions during coupling steps. Purity is monitored via HPLC, with silica gel chromatography as a standard purification method .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HR-MS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography, as demonstrated in structurally similar indol-2-one derivatives, provides definitive proof of crystal packing and intramolecular hydrogen bonding .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

- Methodological Answer : Start with in vitro cytotoxicity screening (e.g., MTT assay) using cancer cell lines (e.g., prostate PC-3 or breast MDA-MB-231). IC₅₀ values below 1 μM suggest therapeutic potential. Follow-up mitotic inhibition assays (e.g., tubulin polymerization inhibition) and apoptosis markers (caspase-3/7 activation) validate mechanisms observed in structurally related indol-2-one derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?

- Methodological Answer : Systematic substitution at the 5-methyl or 2-oxo-propyl groups is key. For example:

- Introduce electron-withdrawing groups (e.g., -F, -Cl) to the indol-2-one core to improve binding affinity.

- Replace the 2-oxo-propyl moiety with bulkier alkyl chains to test steric effects on target engagement.

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with tubulin’s colchicine-binding site, a common target for indol-2-one derivatives .

Q. How should researchers resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer : Conduct dose-response profiling (0.1–100 μM) with replicates (n ≥ 3) to assess reproducibility. Cross-validate using orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion). Investigate cell-specific factors like efflux pump expression (e.g., P-gp) via co-treatment with inhibitors (e.g., verapamil). Compare results to structurally analogous compounds with known pharmacokinetic profiles .

Q. What computational strategies are effective for predicting metabolic stability and degradation pathways?

- Methodological Answer : Use in silico tools like Schrödinger’s ADMET Predictor or MetaCore to identify vulnerable sites (e.g., hydroxylation at the 3-hydroxy group). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH), followed by LC-MS/MS to detect phase I metabolites. For phase II metabolism, incubate with UDP-glucuronosyltransferase isoforms .

Q. How can researchers design experiments to elucidate the role of the 3-hydroxy group in target binding?

- Methodological Answer : Synthesize a deoxygenated analog (3-deoxy variant) and compare binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular dynamics simulations (e.g., GROMACS) can model hydrogen-bonding interactions between the 3-hydroxy group and residues in the target protein’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.